molecular formula C22H20N4OS B2680716 (6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1049369-86-9

(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone

Número de catálogo: B2680716
Número CAS: 1049369-86-9
Peso molecular: 388.49
Clave InChI: RGXLKAVQSRWSGD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(6-Phenylimidazo[2,1-b]thiazol-3-yl)(4-phenylpiperazin-1-yl)methanone” is a chemical compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These compounds have been studied for their potential antifungal activity .


Molecular Structure Analysis

The molecular structure of these compounds includes a phenyl group attached to an imidazo[2,1-b]thiazole ring . The specific molecular structure of “this compound” is not available in the retrieved information.


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds include a solid form and a molecular weight of 258.30 . The specific physical and chemical properties of “this compound” are not available in the retrieved information.

Aplicaciones Científicas De Investigación

Molecular Docking and Synthesis Studies

Research has focused on synthesizing novel compounds similar in structure and analyzing their properties through molecular docking studies, spectral characterization, and DFT calculations. For instance, Shahana and Yardily (2020) synthesized and characterized novel compounds, including those with thiazol and thiophene components, to understand their antibacterial activity through molecular docking studies. These efforts aim to elucidate the compound's potential interactions with biological targets, offering insights into its therapeutic applicability (Shahana & Yardily, 2020).

Anti-inflammatory and Acetylcholinesterase Inhibition

Lantos et al. (1984) explored isomeric dihydroimidazo[2,1-b]thiazoles for anti-inflammatory activity, finding significant potencies in certain series over their isomers, suggesting a selective mechanism for cellular interaction and potential therapeutic benefit in inflammatory conditions (Lantos et al., 1984). Similarly, Saeedi et al. (2019) designed arylisoxazole-phenylpiperazine derivatives as selective acetylcholinesterase inhibitors, highlighting their potential in treating neurodegenerative diseases through enzyme inhibition (Saeedi et al., 2019).

Anticancer and Antitumor Potential

Compounds with similar structural motifs have been investigated for their antitumor and anticancer properties. The synthesis of novel thiadiazoles and their evaluation for anticonvulsant and anticancer activities exemplifies the potential therapeutic applications of these molecules. These studies provide a foundation for further research into the compound's applicability in oncology (Rajak et al., 2009).

Novel Synthesis Methods

Innovative synthetic approaches for producing compounds with similar structural frameworks have been developed, offering efficient pathways for creating therapeutically relevant molecules. These methods emphasize the compound's significance in medicinal chemistry and its potential as a precursor for various pharmacologically active agents (Gein et al., 2020).

Safety and Hazards

These compounds are classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

Propiedades

IUPAC Name

(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4OS/c27-21(25-13-11-24(12-14-25)18-9-5-2-6-10-18)20-16-28-22-23-19(15-26(20)22)17-7-3-1-4-8-17/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXLKAVQSRWSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CSC4=NC(=CN34)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.